molecular formula C15H12N2O B5628479 5-benzyl-3-phenyl-1,2,4-oxadiazole

5-benzyl-3-phenyl-1,2,4-oxadiazole

Cat. No. B5628479
M. Wt: 236.27 g/mol
InChI Key: GWKVQOWQODFWDQ-UHFFFAOYSA-N
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Description

5-benzyl-3-phenyl-1,2,4-oxadiazole is a type of heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . It belongs to the family of 1,2,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . These compounds have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

1,2,4-oxadiazole derivatives are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized by FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of 5-benzyl-3-phenyl-1,2,4-oxadiazole consists of a central five-member ring that is planar . This ring is attached to a phenyl ring and an anilino group . The bond distances and bond angles are confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .


Chemical Reactions Analysis

1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzyl-3-phenyl-1,2,4-oxadiazole can be determined by various spectroscopic techniques. For example, 1 H NMR (500 MHz, CDCl 3) and 13 C NMR (126 MHz, CDCl 3) can be used to determine the chemical shifts of the compound .

Scientific Research Applications

Pharmaceuticals: Antimicrobial Agents

1,2,4-Oxadiazole derivatives have been recognized for their potent antimicrobial properties. They are particularly effective against a range of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents. The structural motif of 5-benzyl-3-phenyl-1,2,4-oxadiazole can be tailored to target specific microbial pathways, potentially leading to the treatment of resistant strains .

Agriculture: Pesticides and Herbicides

The agricultural sector benefits from 1,2,4-oxadiazole derivatives as they exhibit broad-spectrum biological activities. These compounds can be synthesized to create novel pesticides and herbicides, offering solutions to combat plant diseases and pests that threaten food security. Their effectiveness against nematodes and plant pathogens like Xanthomonas oryzae is of particular interest .

Cancer Research: Anticancer Compounds

Research has shown that 1,2,4-oxadiazole derivatives, including 5-benzyl-3-phenyl variants, exhibit significant anti-cancer activity. They can be evaluated against various human cancer cell lines, providing a pathway for the development of new oncological treatments. Their ability to interfere with cancer cell proliferation makes them promising candidates for further study .

Material Science: Conducting Systems

In the field of material science, oxadiazole derivatives are used in the production of conducting systems. These include applications in laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs). The electron-transfer or luminescent properties of these compounds make them suitable for advanced technological applications .

Neurological Disorders: CNS Active Drugs

Compounds containing the 1,2,4-oxadiazole ring have been associated with central nervous system (CNS) activity. They have potential as anti-depressive, anti-convulsive, and analgesic agents. The pharmacological profile of 5-benzyl-3-phenyl-1,2,4-oxadiazole could be explored for the treatment of various neurological disorders .

Synthetic Chemistry: Heterocyclic Synthesis

The 1,2,4-oxadiazole ring is a crucial heterocyclic structural motif in synthetic chemistry. It is employed in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used across a variety of applications. The versatility of 5-benzyl-3-phenyl-1,2,4-oxadiazole makes it a valuable building block in the construction of complex organic compounds .

properties

IUPAC Name

5-benzyl-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)11-14-16-15(17-18-14)13-9-5-2-6-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVQOWQODFWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-3-phenyl-1,2,4-oxadiazole

Synthesis routes and methods

Procedure details

To a solution of phenylacetic acid (2.04 g) in 50 mL of DMF was added carbonyldiimidazole (2.7 g). The mixture was stirred for 20 min and then benzene amidoxime (2.04 g) was added. The resulting mixture was stirred for 20 min at r.t. and 18 h at 75 ° C. After cooling, the reaction mixture was poured in to 50 mL of water and extracted with 2×50 mL of 1:1 hexane/EtOAc. The extract was dried over MgSO4 and filtered. The filtrate was concentrated and the residue was purified by silica gel chromatography, eluting with 1:5 EtOAc/hexane to give 2 g of the title compound as a yellow syrup.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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